molecular formula C12H18Cl2N2O B1421138 2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride CAS No. 1185302-32-2

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride

Cat. No. B1421138
CAS RN: 1185302-32-2
M. Wt: 277.19 g/mol
InChI Key: RRXDNNPHUUTWHL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride (2-CPME) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has been widely studied due to its unique properties.

Scientific Research Applications

Microwave-Assisted Synthesis of Derivatives

A study by Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, producing compounds like 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one. This method is non-catalyzed, reproducible, and environmentally benign, offering a novel alternative to conventional synthesis methods (Aljohani et al., 2019).

Kinetics and Mechanisms in Reactions with Alicyclic Amines

Research by Castro et al. (2001) explored the kinetics of reactions involving 3-chlorophenyl thionocarbonates with a series of secondary alicyclic amines, including morpholine. The study provided insights into reaction mechanisms and rate coefficients, enhancing understanding of these chemical interactions (Castro et al., 2001).

Synthesis and Biological Properties

A study by Papoyan et al. (2011) synthesized new compounds involving 4-chlorophenyl and morpholin-4-yl groups, examining their anticonvulsive and n-cholinolytic activities. This research highlights the potential of these compounds in medical applications, although it specifically avoids discussing drug use, dosage, or side effects (Papoyan et al., 2011).

Spectroscopic Characterization of Complexes

The study by Amirnasr et al. (2001) focused on the synthesis and spectroscopic characterization of complexes involving morpholine. This research contributes to the understanding of molecular structures and interactions in chemical compounds (Amirnasr et al., 2001).

Synthesis and Antidepressive Activity

Research by Guo Ya-nan (2010) synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and explored its antidepressant properties using a forced swim mice model. This study contributes to the field of psychopharmacology, offering insights into the potential therapeutic applications of such compounds (Guo Ya-nan, 2010).

properties

IUPAC Name

2-(3-chlorophenyl)-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDNNPHUUTWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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